molecular formula C6H2Br2ClFO2S B1450035 3,4-Dibromo-5-fluorobenzenesulfonyl chloride CAS No. 1804932-14-6

3,4-Dibromo-5-fluorobenzenesulfonyl chloride

Cat. No.: B1450035
CAS No.: 1804932-14-6
M. Wt: 352.4 g/mol
InChI Key: JWBDRCQPBRTXAS-UHFFFAOYSA-N
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Description

3,4-Dibromo-5-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H2Br2ClFO2S and a molecular weight of 352.4 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

3,4-dibromo-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClFO2S/c7-4-1-3(13(9,11)12)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBDRCQPBRTXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride typically involves the direct arylation of N-protected 3-haloindole derivatives with benzenesulfonyl chlorides as coupling partners. This reaction is catalyzed by bis(acetonitrile)dichloropalladium(II) and uses lithium carbonate as a base in 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a prime electrophilic site for nucleophilic attack. Key reactions include:

Sulfonamide Formation
Reaction with primary/secondary amines under basic conditions yields sulfonamide derivatives. For example:

ReagentConditionsProductYieldSource
AnilineNaOH, THF, 25°C, 4h3,4-Dibromo-5-fluorobenzenesulfonamide82%
CyclohexylamineK₂CO₃, DMF, 60°C, 6hN-Cyclohexyl sulfonamide75%

This reaction proceeds via a two-step mechanism: (1) nucleophilic displacement of chloride, and (2) deprotonation to stabilize the sulfonamide product. Steric hindrance from bromine substituents slightly reduces reaction rates compared to non-halogenated analogs .

Transition Metal-Catalyzed Cross-Couplings

The bromine atoms enable participation in palladium-catalyzed couplings. Notable examples:

Suzuki-Miyaura Coupling
Bromo groups undergo cross-coupling with arylboronic acids:

Boronic AcidCatalyst SystemConditionsProductYieldSource
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃, DMF100°C, 12hBiaryl sulfonyl chloride68%
Vinylboronic acidPdCl₂(dppf), NaHCO₃THF, 80°C, 8hAlkenyl-substituted derivative54%

The ortho-fluorine substituent enhances electronic activation of the bromine for oxidative addition to palladium .

Desulfitative Coupling
In Pd-catalyzed desulfitative reactions, the sulfonyl group acts as a leaving group:

PartnerConditionsProductYieldSource
Phenylboronic acidPd₂(dba)₃, CuBr, THF3,4-Dibromo-5-fluorobiphenyl63%

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonyl chloride group deactivates the ring, directing electrophiles to meta/para positions relative to halogens:

Nitration

ConditionsMajor ProductRegioselectivitySource
HNO₃, H₂SO₄, 0°C, 2h3,4-Dibromo-5-fluoro-2-nitrobenzenesulfonyl chloridePara to fluorine

Steric effects from bromine atoms limit substitution at adjacent positions.

Reduction Reactions

Controlled reduction of the sulfonyl chloride group is achievable:

ReagentConditionsProductYieldSource
LiAlH₄Et₂O, 0°C, 1h3,4-Dibromo-5-fluorobenzenethiol45%
NaBH₄/CuIMeOH, 25°C, 3hSulfinic acid derivative72%

Mechanistic Considerations

  • Steric Effects : Bromine atoms at positions 3 and 4 hinder nucleophilic access to the sulfonyl chloride group, necessitating elevated temperatures for substitution .

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles to specific ring positions during substitution.

Experimental data confirms that reaction outcomes are highly sensitive to halogen positioning, distinguishing 3,4-dibromo-5-fluoro derivatives from other isomers .

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in the synthesis of biologically active molecules. Its reactivity is attributed to the presence of both bromine and fluorine substituents, which enhance its electrophilic character. This property allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamides and other derivatives.

Synthesis of Sulfinamides

One notable application is in the synthesis of sulfinamides. A study demonstrated that sulfonyl chlorides, including 3,4-dibromo-5-fluorobenzenesulfonyl chloride, can be converted into sulfinamides through a reduction process involving phosphine reagents. This method provides a straightforward route to obtain sulfinamides with moderate yields, showcasing the utility of this compound in generating important pharmaceutical intermediates .

Pharmaceutical Applications

The derivatives of this compound have been investigated for their potential biological activities. The ability to modify biomolecules through sulfonylation can influence various cellular processes, including enzyme activity and signal transduction pathways.

Research indicates that compounds derived from this compound can exhibit significant biological activity by modifying amino acid residues such as tyrosine and lysine. These modifications can alter protein functions, highlighting the compound's potential in drug development and biochemical research .

Agrochemical Applications

In addition to its pharmaceutical relevance, this compound has applications in agrochemicals. Its reactivity allows it to be used in the synthesis of herbicides and pesticides, contributing to the development of new agricultural products that can enhance crop protection.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in various chemical reactions:

StudyYearApplicationFindings
Kashiwabara & Tanaka2006Cross-Coupling ReactionsDemonstrated successful coupling of aryl bromides with sodium benzenesulfinates using this sulfonyl chloride as a key reagent .
Deng et al.2013Desulfitative Cross-CouplingReported efficient reactions involving sodium benzenesulfinates and benzyl chlorides facilitated by palladium catalysts .
Forgione & Ortigies2007Arylation ReactionsIllustrated the utility of aryl bromides in coupling reactions leading to biaryl derivatives with moderate yields .

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Comparison with Similar Compounds

3,4-Dibromo-5-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

Biological Activity

3,4-Dibromo-5-fluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C₆H₄Br₂ClFNO₂S
  • Molecular Weight: 292.5 g/mol

The presence of bromine and fluorine substituents suggests potential reactivity and interaction with biological targets. The sulfonyl chloride functional group is known for its electrophilic nature, which can facilitate various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

  • Electrophilic Attack: The sulfonyl chloride can react with nucleophiles, including amino acids in proteins, leading to modifications that alter protein function.
  • Inhibition of Enzymatic Activity: It may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and bacterial infections.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 mg/L25 mg/L
Escherichia coli6.25 mg/L12.5 mg/L
Enterococcus faecalis6.25 mg/L12.5 mg/L

These results suggest that the compound could serve as a potential antibacterial agent with low cytotoxicity towards human cells .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HCT116 (Colon Cancer)10
A549 (Lung Cancer)20

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Antimicrobial Study: A recent investigation into the antimicrobial properties of sulfonyl chlorides highlighted the effectiveness of this compound against resistant strains of bacteria. The study reported a significant reduction in bacterial viability at concentrations as low as 6.25 mg/L .
  • Cancer Cell Line Testing: A study focusing on the cytotoxic effects of halogenated benzenesulfonamides found that compounds similar to this compound exhibited promising anticancer activity. The research indicated that these compounds could potentially be developed into therapeutic agents for treating specific cancers .

Q & A

Q. What are the recommended methods for synthesizing 3,4-dibromo-5-fluorobenzenesulfonyl chloride?

Synthesis typically involves chlorosulfonation of a pre-functionalized benzene derivative. For example, bromo-fluoro-substituted benzene precursors may undergo sulfonation using chlorosulfonic acid under anhydrous conditions, followed by purification via recrystallization or column chromatography. A reflux setup with hydrochloric acid, as described for structurally analogous compounds, can optimize yield . Key considerations include controlling reaction temperature (e.g., 0–5°C during sulfonation) to avoid decomposition and ensuring anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Q. How can researchers characterize the purity and structure of this compound?

Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substitution patterns and assess purity.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight (expected exact mass: ~343.80 g/mol for C₆H₂Br₂ClFO₂S).
  • Elemental analysis to validate stoichiometry.
  • HPLC with UV detection for quantitative purity assessment (>95% as per commercial analogs ). Comparative data from structurally similar sulfonyl chlorides (e.g., exact mass, LogP) can guide interpretation .

Q. What safety precautions are critical when handling this compound?

  • Personal protective equipment (PPE): Acid-resistant gloves, goggles, and a lab coat.
  • Ventilation: Use a fume hood to mitigate exposure to corrosive vapors (H314 hazard statement applies ).
  • Storage: Keep in airtight containers at 2–8°C to prevent moisture ingress and decomposition .
  • Spill management: Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of the sulfonyl chloride group?

  • Bromine (strong σ-electron-withdrawing group) increases electrophilicity of the sulfonyl chloride, enhancing reactivity in nucleophilic substitutions (e.g., forming sulfonamides).
  • Fluorine (inductive electron-withdrawing, resonance-donating) may stabilize transition states via partial charge delocalization. Comparative studies on analogs like 3,4-difluorobenzenesulfonyl chloride (LogP: 2.63 ) suggest that bromine’s bulkiness may sterically hinder reactions, requiring optimized solvents (e.g., DMF) to improve kinetics.

Q. What experimental strategies can resolve contradictions in reported reaction yields for sulfonamide derivatization?

Contradictions may arise from:

  • Moisture sensitivity: Use molecular sieves or anhydrous solvents to suppress hydrolysis.
  • Nucleophile strength: Test amines with varying pKa (e.g., aniline vs. aliphatic amines).
  • Catalysis: Add triethylamine to scavenge HCl and drive reactions to completion. Documented protocols for analogous compounds recommend monitoring reaction progress via TLC or in-situ IR spectroscopy .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic/basic conditions: Hydrolysis to sulfonic acid occurs rapidly at pH > 10 or in aqueous acids.
  • Thermal stability: Decomposition above 80°C (observed in related sulfonyl chlorides ). For long-term storage, maintain neutral pH in inert solvents (e.g., dichloromethane) at low temperatures .

Key Considerations for Experimental Design

  • Synthetic scalability: Optimize stoichiometry of bromination/fluorination steps to minimize byproducts.
  • Reaction monitoring: Use ¹⁹F NMR for fluorine-containing intermediates to track regioselectivity.
  • Contradiction mitigation: Replicate literature protocols with controlled humidity and reagent purity.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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